N-(4-Ethoxybenzylidene)-1H-1,2,4-triazol-5-amine
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Overview
Description
N-(4-Ethoxybenzylidene)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxybenzylidene group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxybenzylidene)-1H-1,2,4-triazol-5-amine typically involves the condensation of 4-ethoxybenzaldehyde with 1H-1,2,4-triazol-5-amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxybenzylidene)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-Ethoxybenzylidene)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzylidene)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzylidene)-1H-1,2,4-triazol-5-amine
- N-(4-Phenylbenzylidene)-1H-1,2,4-triazol-5-amine
- N-(4-Fluorobenzylidene)-1H-1,2,4-triazol-5-amine
Uniqueness
N-(4-Ethoxybenzylidene)-1H-1,2,4-triazol-5-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C11H12N4O/c1-2-16-10-5-3-9(4-6-10)7-12-11-13-8-14-15-11/h3-8H,2H2,1H3,(H,13,14,15)/b12-7+ |
InChI Key |
KCBJCDZJTDTBOS-KPKJPENVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/C2=NC=NN2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=NC=NN2 |
Origin of Product |
United States |
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